3-(Piperidin-2-yl)isoxazole-4-carboxylic acid
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Overview
Description
3-(Piperidin-2-yl)isoxazole-4-carboxylic acid is a heterocyclic compound that features both a piperidine ring and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-2-yl)isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine derivatives with isoxazole precursors under specific conditions. For instance, the reaction of piperidine-2-carboxylic acid with hydroxylamine and subsequent cyclization can yield the desired isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-2-yl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or the piperidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce halogen atoms or other functional groups .
Scientific Research Applications
3-(Piperidin-2-yl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Piperidin-2-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: Compounds like 3-(Piperidin-4-yl)isoxazole and 3-(Piperidin-3-yl)isoxazole share structural similarities with 3-(Piperidin-2-yl)isoxazole-4-carboxylic acid.
Piperidine derivatives: Compounds such as piperidine-2-carboxylic acid and piperidine-4-carboxylic acid are structurally related.
Uniqueness
This compound is unique due to the specific positioning of the piperidine and isoxazole rings, which can influence its biological activity and chemical reactivity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H12N2O3 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
3-piperidin-2-yl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)6-5-14-11-8(6)7-3-1-2-4-10-7/h5,7,10H,1-4H2,(H,12,13) |
InChI Key |
XFRVLQCKAKWAKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NOC=C2C(=O)O |
Origin of Product |
United States |
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